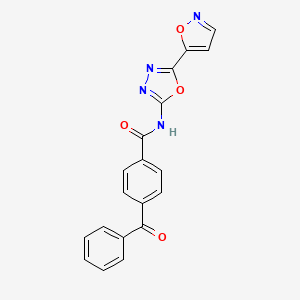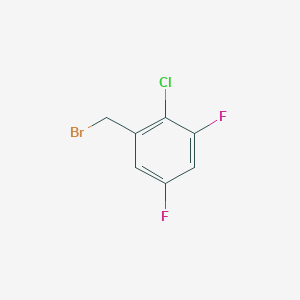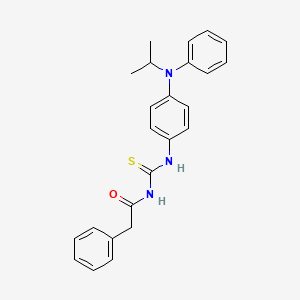
Cyclopropyl(o-tolyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(o-tolyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2061980-20-7 . It has a molecular weight of 197.71 and a linear formula of C11H16ClN . It is a solid at room temperature .
Physical And Chemical Properties Analysis
Cyclopropyl(o-tolyl)methanamine hydrochloride is a solid at room temperature . It has a molecular weight of 197.71 . It should be stored in a dry place at room temperature .Scientific Research Applications
Applications in Fragrance Chemistry
Cyclopropane derivatives are extensively explored for their applications in fragrance chemistry. The development of new cyclopropanation methods has allowed for the selective synthesis of Δ-compounds, which can serve either as precursors or as novel ingredients with superior olfactory impacts. Advances in cyclopropanation techniques, notably through Simmons-Smith methodology and Al- and Mg-mediated processes, have led to the creation of high-impact Δ-fragrance ingredients such as Javanol®, Serenolide®, Toscanol®, and Pashminol®. These ingredients, manufactured by leading companies like Givaudan, demonstrate the potential of cyclopropane derivatives in producing fragrances with enhanced sensory profiles while also achieving cost and environmental benefits (Schröder, 2014).
Enhancing Pharmacological Activity
Cyclopropane rings are leveraged to modify the pharmacological activity levels of existing medicines. Incorporating a cyclopropane fragment into molecules imposes conformational rigidity, enhancing the metabolic stability of the compounds and broadening their therapeutic action. This strategy is beneficial for creating analogs of pharmacologically active compounds, offering a pathway to potentially more effective and stable therapeutic agents (Novakov et al., 2018).
Biotechnological Applications
Cyclopropane-containing compounds also find applications in biotechnology, particularly in the utilization of methane by methanotrophic bacteria. Methanotrophs can convert methane into valuable products like single-cell protein, biopolymers, and various metabolites. This process not only showcases the versatility of cyclopropane derivatives in supporting microbial growth and product formation but also highlights the potential for environmental benefits by utilizing methane, a potent greenhouse gas, as a carbon source (Strong, Xie, & Clarke, 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
properties
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-3-5-10(8)11(12)9-6-7-9;/h2-5,9,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOCMQCCJSKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(o-tolyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)



![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)



